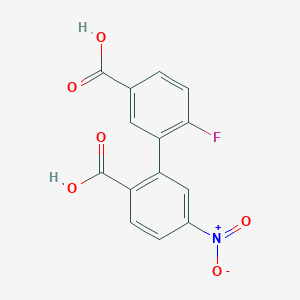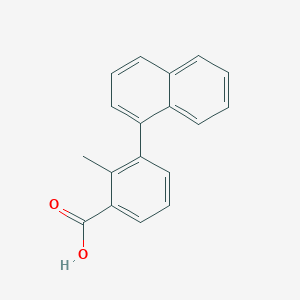
5-Hydroxy-3-(naphthalen-1-yl)benzoic acid, 95%
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Hydroxy-3-(naphthalen-1-yl)benzoic acid (5-HNB) is a synthetic organic compound with a molecular formula of C15H10O3. It is a white solid that is insoluble in water, but soluble in organic solvents. 5-HNB is used in a variety of laboratory experiments, and is also known as naphthalene-1-carboxylic acid, 5-hydroxy-1-naphthoic acid, and 5-hydroxy-3-naphthoic acid. 5-HNB has been studied for its potential medicinal applications, and is currently being studied for its anti-inflammatory, anti-cancer, and antioxidant properties.
Wissenschaftliche Forschungsanwendungen
5-HNB has been studied for its potential medicinal applications. It has been shown to have anti-inflammatory, anti-cancer, and antioxidant properties. It has been studied for its potential to inhibit the growth of cancer cells and to reduce inflammation. It has also been studied for its potential to protect against oxidative stress.
Wirkmechanismus
The mechanism of action of 5-HNB is not well understood. It is believed to act as an antioxidant by scavenging free radicals and reducing oxidative stress. It is also believed to inhibit the growth of cancer cells by inducing apoptosis.
Biochemical and Physiological Effects
5-HNB has been studied for its potential to reduce inflammation and to protect against oxidative stress. It has been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6, and to reduce the production of nitric oxide. It has also been shown to reduce oxidative damage to cells by scavenging free radicals and by inhibiting the production of reactive oxygen species.
Vorteile Und Einschränkungen Für Laborexperimente
The main advantage of using 5-HNB in laboratory experiments is its ease of synthesis. It can be synthesized in a relatively short amount of time and with relatively low cost. The main limitation of using 5-HNB in laboratory experiments is its insolubility in water, which can make it difficult to work with in aqueous solutions.
Zukünftige Richtungen
There are several potential future directions for research into the medicinal applications of 5-HNB. These include further studies into its anti-inflammatory, anti-cancer, and antioxidant properties, as well as studies into its potential to treat other diseases and conditions. Additionally, further studies into its mechanism of action, as well as its biochemical and physiological effects, could lead to a better understanding of its potential medicinal applications. Finally, further research into its synthesis could lead to more efficient and cost-effective methods of synthesizing 5-HNB.
Synthesemethoden
5-HNB can be synthesized by the oxidation of 5-hydroxy-1-naphthaldehyde with nitric acid. This reaction produces 5-HNB as well as other by-products, such as nitrobenzene. The reaction is typically carried out in an aqueous solution at room temperature. The reaction is typically complete in 1-2 hours.
Eigenschaften
IUPAC Name |
3-hydroxy-5-naphthalen-1-ylbenzoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12O3/c18-14-9-12(8-13(10-14)17(19)20)16-7-3-5-11-4-1-2-6-15(11)16/h1-10,18H,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IJNNVEALASZEMG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2C3=CC(=CC(=C3)O)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














